molecular formula C28H24N4O4S B2941831 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 941958-93-6

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2941831
CAS No.: 941958-93-6
M. Wt: 512.58
InChI Key: IODOGGSUASGVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a phenylpiperazine moiety, and a dioxopyrrolidinyl benzoate group

Preparation Methods

The synthesis of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the phenylpiperazine group, and the coupling with the dioxopyrrolidinyl benzoate moiety. The synthetic route may involve the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Phenylpiperazine Group: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable phenylpiperazine derivative reacts with the benzothiazole intermediate.

    Coupling with Dioxopyrrolidinyl Benzoate: The final step involves the coupling of the benzothiazole-phenylpiperazine intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the compound, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4S/c33-25-11-12-26(34)32(25)21-8-4-5-19(17-21)27(35)36-22-9-10-23-24(18-22)37-28(29-23)31-15-13-30(14-16-31)20-6-2-1-3-7-20/h1-10,17-18H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODOGGSUASGVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.